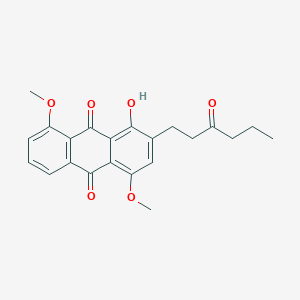
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce various substituents onto the anthracene core . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for anthraquinone derivatives, including this compound, often involve large-scale oxidation processes. For example, the gas-phase fixed-bed oxidation method uses vanadium pentoxide as a catalyst at high temperatures to oxidize anthracene .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Another anthraquinone derivative with similar structural features.
9,10-Anthracenedione: A simpler anthraquinone compound used in various industrial applications.
Uniqueness
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of hydroxy, methoxy, and oxohexyl groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
88101-12-6 |
|---|---|
Fórmula molecular |
C22H22O6 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1-hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H22O6/c1-4-6-13(23)10-9-12-11-16(28-3)18-19(20(12)24)22(26)17-14(21(18)25)7-5-8-15(17)27-2/h5,7-8,11,24H,4,6,9-10H2,1-3H3 |
Clave InChI |
FIPLPHHZYKAWAA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



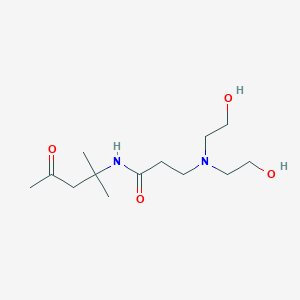
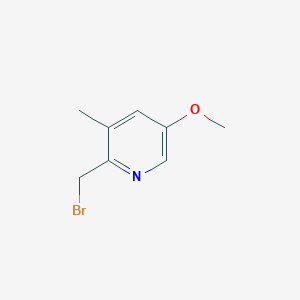

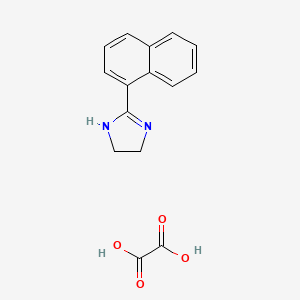
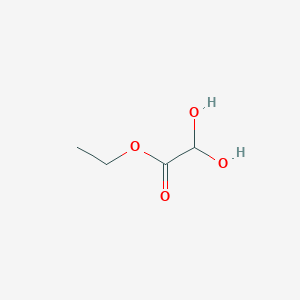
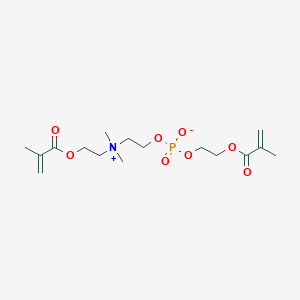
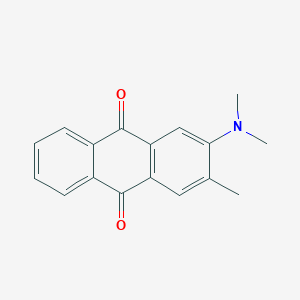
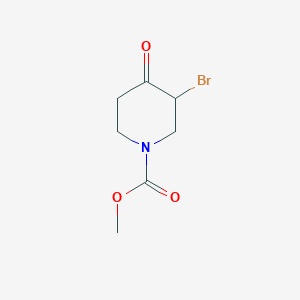

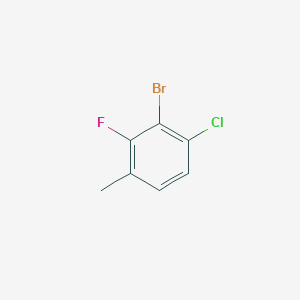
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
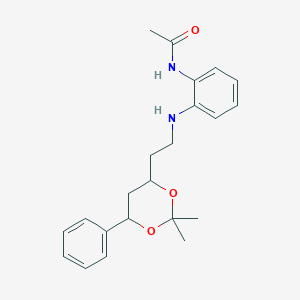
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
